molecular formula C17H24N2O4 B5489083 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide

カタログ番号 B5489083
分子量: 320.4 g/mol
InChIキー: HSNQVTAHDKOAQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that plays a crucial role in the development and function of B cells and other immune cells. TAK-659 is currently being studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

作用機序

TAK-659 selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that are involved in the activation and proliferation of B cells and other immune cells. This results in the reduction of autoantibody production and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit BTK activity in vivo and in vitro, leading to the suppression of autoantibody production and the modulation of the immune response in various autoimmune diseases. Furthermore, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Furthermore, TAK-659 has been found to have synergistic effects when used in combination with other immunomodulatory drugs, making it a promising candidate for combination therapies. However, one of the limitations of TAK-659 is its relatively low solubility, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its therapeutic potential in other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce the risk of toxicity. Additionally, the combination of TAK-659 with other immunomodulatory drugs may offer new opportunities for the treatment of autoimmune diseases.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 4-(3-hydroxy-3-methylbutyl)benzamide, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(2-oxo-1,3-oxazolidin-3-yl)ethylamine to produce the final product, TAK-659.

科学的研究の応用

TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases. It has been shown to effectively inhibit BTK activity and suppress the production of autoantibodies, which are responsible for the destruction of healthy tissues in autoimmune diseases. Furthermore, TAK-659 has been found to have synergistic effects when used in combination with other immunomodulatory drugs, such as rituximab and lenalidomide.

特性

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,22)8-7-13-3-5-14(6-4-13)15(20)18-9-10-19-11-12-23-16(19)21/h3-6,22H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNQVTAHDKOAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)NCCN2CCOC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。